molecular formula C11H12BrClO2 B8279607 Benzyl 2-bromo-4-chlorobutyrate

Benzyl 2-bromo-4-chlorobutyrate

Cat. No. B8279607
M. Wt: 291.57 g/mol
InChI Key: JPKKKLZMTTXOCQ-UHFFFAOYSA-N
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Patent
US06506907B1

Procedure details

Heptanes (1.5 L) and calcium carbonate (150 g; 1.50 mol) were added to the distillation residue from step (a) above and benzyl alcohol (236.8 g; 2.19 mol) was added with stirring at 23-25° C. After stirring for 3.5 hours at 23-25° C., GC analysis indicated approximately 20% of unreacted acyl chloride. After additional stirring for 20 hours, approximately 10% of unreacted acyl chloride was estimated to be present by GC. The resultant mixture was filtered, and the filter cake was washed with heptanes (600 mL). Tetrahydrofuran (200 mL) and a 6% aqueous sodium hydrogen carbonate solution (400 mL) were added to the combined filtrates, and the mixture was stirred for 1 hour at room temperature. The aqueous phase (pH approximately 1) was separated and discarded. The organic phase was washed with water (400 mL) and concentrated at 60° C. under vacuum (down to 25 mmHg). GC analysis on the residue (497.7 g; 85% yield), indicated approximately 7% of unreacted acyl chloride. The hydrolysis of unreacted starting material was forced to completion by addition of further heptanes (1.52 L), tetrahydrofuran (150 mL) and 6% aqueous sodium hydrogen carbonate (600 mL). After stirring for 1 hour at room temperature, less than 1% unreacted acyl chloride was estimated to be present by GC. The aqueous phase (pH approximately 8) was separated and discarded. The organic phase was washed with water (200 mL) and concentrated at 65° C. under vacuum (down to 25 mmHg). This resulted in 418.1 g (72%) of crude title compound as a tea coloured residual oil.
[Compound]
Name
Heptanes
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
236.8 g
Type
reactant
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
heptanes
Quantity
1.52 L
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[Br:6][CH:7]([CH2:11][CH2:12][Cl:13])[C:8](Cl)=[O:9].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])O.[Na+]>O1CCCC1>[Br:6][CH:7]([CH2:11][CH2:12][Cl:13])[C:8]([O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:9] |f:0.1,4.5|

Inputs

Step One
Name
Heptanes
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Cl)CCCl
Name
Quantity
236.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
heptanes
Quantity
1.52 L
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring at 23-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 3.5 hours at 23-25° C.
Duration
3.5 h
STIRRING
Type
STIRRING
Details
After additional stirring for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with heptanes (600 mL)
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (200 mL) and a 6% aqueous sodium hydrogen carbonate solution (400 mL) were added to the combined filtrates
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase (pH approximately 1) was separated
WASH
Type
WASH
Details
The organic phase was washed with water (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 60° C. under vacuum (down to 25 mmHg)
CUSTOM
Type
CUSTOM
Details
The hydrolysis
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase (pH approximately 8) was separated
WASH
Type
WASH
Details
The organic phase was washed with water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 65° C. under vacuum (down to 25 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC1=CC=CC=C1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 418.1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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